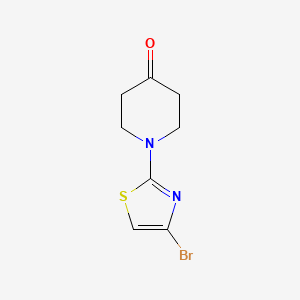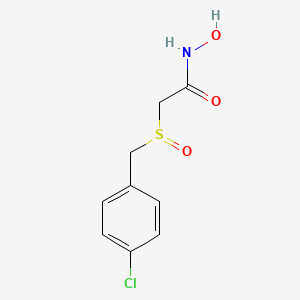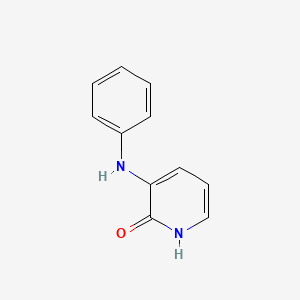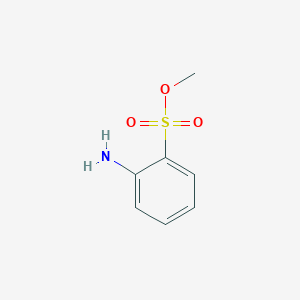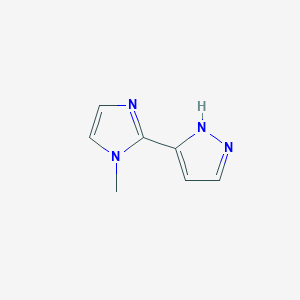
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI)
Vue d'ensemble
Description
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) is a heterocyclic compound that contains both imidazole and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form specific interactions with these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylimidazole: Lacks the pyrazole ring, making it less versatile in certain applications.
2-(1H-pyrazolyl)-1H-imidazole: Similar structure but without the methyl group, which can affect its reactivity and properties.
Uniqueness
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) stands out due to the presence of both imidazole and pyrazole rings, along with a methyl group
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1-methyl-2-(1H-pyrazol-5-yl)imidazole |
InChI |
InChI=1S/C7H8N4/c1-11-5-4-8-7(11)6-2-3-9-10-6/h2-5H,1H3,(H,9,10) |
Clé InChI |
KFXRPFCOCNTXMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=CC=NN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
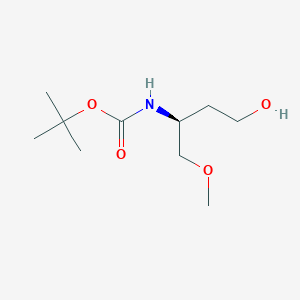
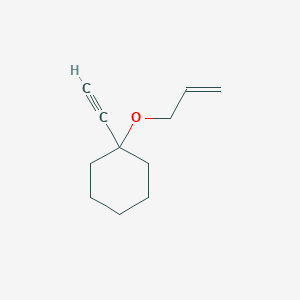


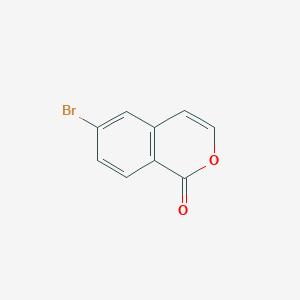
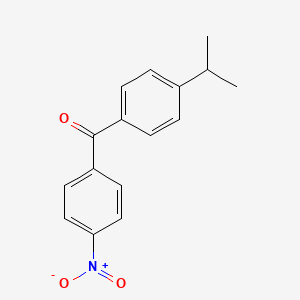
![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)

